

Application Notes and Protocols for Aminoxy-PEG3-methyl ester

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Compound of Interest

Compound Name: Aminoxy-PEG3-methyl ester

Cat. No.: B605435

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and utilization of **Aminoxy-PEG3-methyl ester**, a versatile heterobifunctional linker commonly employed in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Product Information

Chemical Structure:

Description: **Aminoxy-PEG3-methyl ester** is a polyethylene glycol (PEG)-based linker featuring a terminal aminoxy group and a methyl ester. The aminoxy group facilitates the formation of a stable oxime bond with carbonyl groups (aldehydes and ketones), a reaction widely used for the site-specific modification of biomolecules.^[1] The hydrophilic PEG3 spacer enhances solubility in aqueous environments, and the methyl ester provides a terminal functional group.^{[1][2]}

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of **Aminoxy-PEG3-methyl ester**.

2.1. Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[3]
- Ventilation: Work in a well-ventilated area to avoid inhalation of any potential vapors or mists. [3]
- Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
- Fire Safety: Keep away from heat, sparks, and open flames. Use standard fire-extinguishing media such as dry chemical, CO₂, or foam in the event of a fire.[3][4]

2.2. First Aid Measures:

- Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
- Skin Contact: Wash the affected area with soap and plenty of water.[3]
- Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes and consult a physician.[3]
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

2.3. Storage Conditions:

It is recommended to store **Aminoxy-PEG3-methyl ester** under the following conditions to ensure its stability.

Storage Condition	Temperature	Duration	Notes
Short-term	0 - 4 °C	Days to weeks	Keep in a dry, dark place.[1][5]
Long-term	-20 °C	Months to years	For optimal stability, store under an inert atmosphere.[1]
Stock Solution in DMSO	-20 °C	Up to 1 month	Prepare fresh for best results. Warm to room temperature before use.[6]
Stock Solution in DMSO	-80 °C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

The primary application of **Aminoxy-PEG3-methyl ester** is its reaction with an aldehyde or ketone to form a stable oxime linkage. This process, known as oxime ligation, is a cornerstone of bioconjugation due to its high specificity and mild reaction conditions.

3.1. General Protocol for Oxime Ligation:

This protocol outlines the general steps for conjugating **Aminoxy-PEG3-methyl ester** to a biomolecule containing a carbonyl group.

Materials:

- Biomolecule with an aldehyde or ketone group (e.g., oxidized antibody, periodate-treated glycoprotein)
- **Aminoxy-PEG3-methyl ester**
- Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)[1]
- Aniline (optional, as a catalyst)

- Desalting column
- DMSO (for preparing stock solution)

Procedure:

- Prepare the Biomolecule: Ensure the biomolecule is in the appropriate conjugation buffer. If the carbonyl group needs to be generated (e.g., by oxidation of a sugar moiety on an antibody), perform this step first and purify the biomolecule.
- Prepare **Aminoxy-PEG3-methyl ester** Stock Solution: Dissolve **Aminoxy-PEG3-methyl ester** in anhydrous DMSO to a desired stock concentration (e.g., 10-50 mM).
- Conjugation Reaction:
 - Add the **Aminoxy-PEG3-methyl ester** stock solution to the biomolecule solution. A typical molar excess of the PEG linker is 10-50 fold over the biomolecule.
 - If using a catalyst, add aniline to a final concentration of 10-100 mM. Aniline has been shown to accelerate the rate of oxime bond formation.
 - Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing. The optimal reaction time should be determined empirically.
- Purification: Remove the excess, unreacted **Aminoxy-PEG3-methyl ester** and byproducts using a desalting column or other appropriate chromatography techniques such as size-exclusion chromatography.

3.2. Example Protocol: Site-Specific Antibody Conjugation

This protocol describes the conjugation of **Aminoxy-PEG3-methyl ester** to an antibody through the generation of aldehyde groups in its glycan regions.

Part 1: Antibody Oxidation

- Prepare the antibody in an appropriate buffer (e.g., PBS, pH 7.4).

- Add a solution of sodium periodate (NaIO_4) to the antibody solution to a final concentration of 1-10 mM.
- Incubate the reaction on ice for 30 minutes in the dark.
- Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.
- Purify the oxidized antibody using a desalting column equilibrated with conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).^[1]

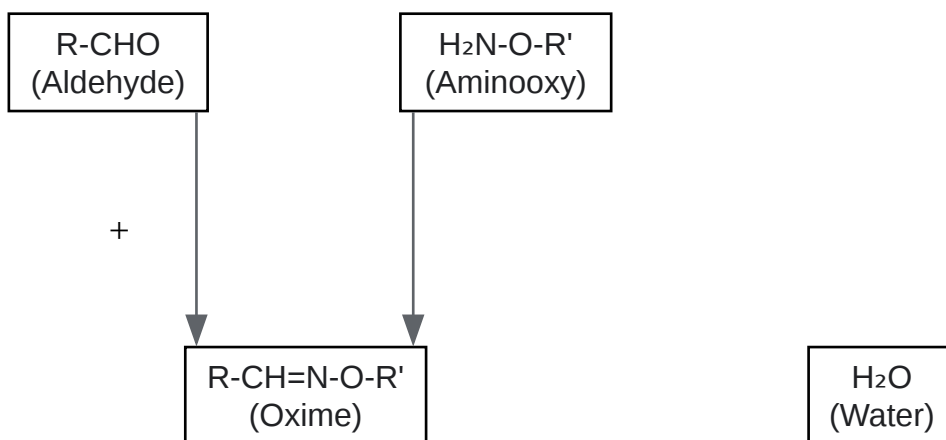
Part 2: Oxime Ligation and Purification

- Determine the concentration of the purified oxidized antibody.
- Add a 20-fold molar excess of **Aminoxy-PEG3-methyl ester** (from a DMSO stock) to the antibody solution.
- Incubate the reaction at room temperature for 4-16 hours.
- Purify the resulting antibody-PEG conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
- Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC or LC-MS.^[1]

Visualizations

Diagram 1: Chemical Pathway of Oxime Ligation

The following diagram illustrates the chemical reaction between an aminoxy group and an aldehyde to form a stable oxime bond.

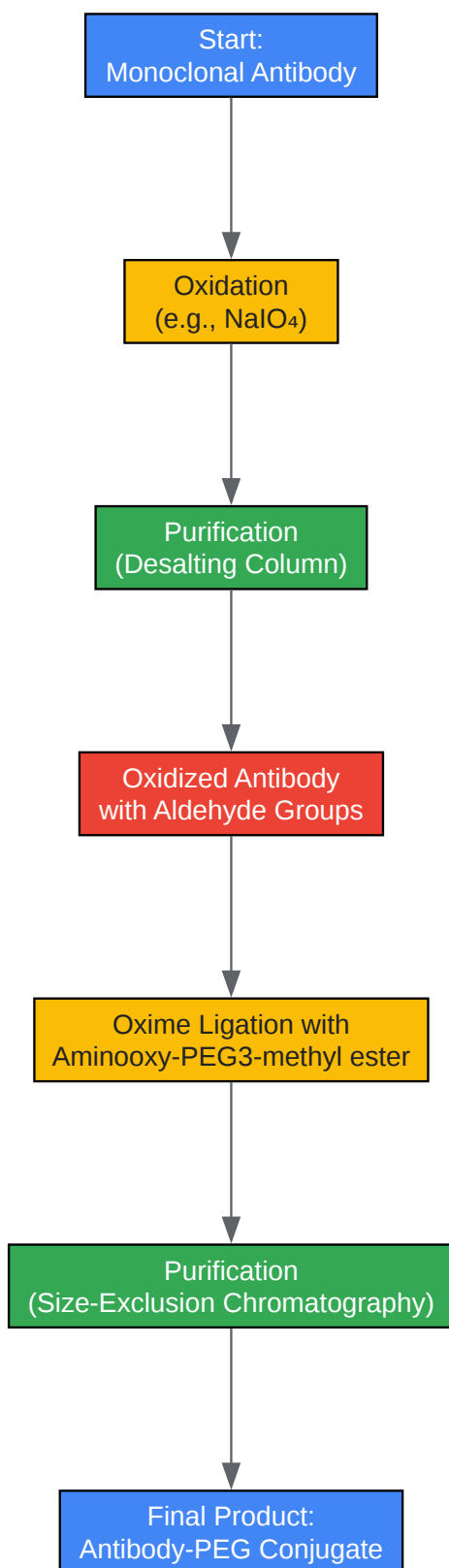


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Caption: Formation of a stable oxime bond from an aldehyde and an aminooxy compound.

Diagram 2: Experimental Workflow for Antibody Conjugation

This diagram outlines the key steps in the site-specific conjugation of **Aminooxy-PEG3-methyl ester** to an antibody.



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Caption: Workflow for site-specific antibody conjugation via oxime ligation.

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